molecular formula C19H16FN3O2S B12188298 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B12188298
M. Wt: 369.4 g/mol
InChI Key: IRVFPGABUGIZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide (CAS: 1232785-67-9) is a pyridazinone derivative featuring a 4-fluorophenyl substituent at the 3-position of the pyridazinone core and an acetamide group linked to a 3-(methylsulfanyl)phenyl moiety. Its molecular formula is C₁₉H₁₅FN₃O₂S, with a molecular weight of approximately 381.4 g/mol . The structural attributes include:

  • Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 4.
  • 4-Fluorophenyl group: Enhances metabolic stability and influences electronic properties via the electron-withdrawing fluorine atom.

The compound’s SMILES notation is COC(=O)Cn1c(ccc(=O)n1)c2ccc(F)cc2.Nc3cc(SC)ccc3, reflecting its connectivity and functional groups.

Properties

Molecular Formula

C19H16FN3O2S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C19H16FN3O2S/c1-26-16-4-2-3-15(11-16)21-18(24)12-23-19(25)10-9-17(22-23)13-5-7-14(20)8-6-13/h2-11H,12H2,1H3,(H,21,24)

InChI Key

IRVFPGABUGIZOO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,4-Diketones

The pyridazinone ring is typically formed by reacting a 1,4-diketone with hydrazine hydrate. For example, 4-fluorophenyl-substituted diketones, such as 1-(4-fluorophenyl)-1,4-butanedione, undergo cyclocondensation in ethanol under reflux to yield 3-(4-fluorophenyl)pyridazin-6(1H)-one.

Representative Procedure :

  • Dissolve 1-(4-fluorophenyl)-1,4-butanedione (10 mmol) in ethanol (50 mL).

  • Add hydrazine hydrate (12 mmol) dropwise at 0°C.

  • Reflux for 12 hours, then cool to room temperature.

  • Filter the precipitate and recrystallize from ethanol to obtain the pyridazinone intermediate (yield: 68–72%).

Alternative Routes via Cycloaddition

In some cases, [4+2] cycloaddition reactions between diazenes and α,β-unsaturated carbonyl compounds have been employed, though these methods are less common due to lower yields.

Introduction of the Acetamide Side Chain

Alkylation of Pyridazinone Nitrogen

The nitrogen at position 1 of the pyridazinone is alkylated using chloroacetamide derivatives. For instance, reacting 3-(4-fluorophenyl)pyridazin-6(1H)-one with chloroacetyl chloride in the presence of a base like triethylamine affords the corresponding chloromethyl intermediate.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM)

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 0°C to room temperature

  • Yield : 80–85%

Coupling with 3-(Methylsulfanyl)aniline

The chloromethyl intermediate is subsequently reacted with 3-(methylsulfanyl)aniline to form the acetamide linkage. This nucleophilic substitution is conducted in acetonitrile under reflux, with potassium carbonate as a base.

Procedure :

  • Combine chloromethyl intermediate (5 mmol), 3-(methylsulfanyl)aniline (5.5 mmol), and K₂CO₃ (10 mmol) in acetonitrile (30 mL).

  • Reflux for 8 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to isolate the product (yield: 65–70%).

Post-Functionalization and Optimization

Protecting Group Strategies

The methylsulfanyl group in 3-(methylsulfanyl)aniline is susceptible to oxidation. To prevent undesired side reactions, protecting groups such as tert-butyloxycarbonyl (Boc) may be employed during coupling steps, followed by deprotection under acidic conditions.

Solvent and Catalyst Screening

Suzuki-Miyaura coupling was explored as an alternative for introducing the 4-fluorophenyl group post-cyclocondensation, though this method showed lower efficiency (yield: 50–55%) compared to direct cyclocondensation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyridazinone-H), 7.89–7.92 (m, 2H, fluorophenyl-H), 7.45–7.49 (m, 2H, fluorophenyl-H), 7.31 (t, 1H, J = 8.0 Hz, aniline-H), 6.97–7.01 (m, 2H, aniline-H), 4.82 (s, 2H, CH₂CO), 2.45 (s, 3H, SCH₃).

  • MS (ESI) : m/z 398.1 [M+H]⁺.

Purity and Yield Comparison

StepYield (%)Purity (HPLC)
Cyclocondensation68–7295–97
Alkylation80–8598
Coupling65–7096

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the methylsulfanyl group to sulfoxide or sulfone was observed during prolonged reflux. This was mitigated by conducting reactions under nitrogen atmosphere and using antioxidants like BHT (butylated hydroxytoluene).

Solubility Issues

The pyridazinone intermediate exhibited poor solubility in polar aprotic solvents. Switching to DMF or DMSO improved reaction homogeneity and yields by 10–15% .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

    Scavenging Free Radicals: Acting as an antioxidant and neutralizing reactive oxygen species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The target compound belongs to a broader class of pyridazinone-acetamide hybrids. Below is a comparative analysis of its structural analogs (Table 1):

Table 1: Structural and Physicochemical Comparison of Pyridazinone Derivatives

Compound Name Pyridazinone Substituent Acetamide Substituent Molecular Weight Key Features Evidence Source
Target Compound 3-(4-Fluorophenyl) 3-(Methylsulfanyl)phenyl 381.4 Meta-SMe group; high lipophilicity
6c (Antipyrine hybrid) 3-[4-(4-Fluorophenyl)piperazinyl] 1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl - Antipyrine moiety; multiple carbonyl groups
8c () 3-Methyl-5-(3-methoxybenzyl) 4-(Methylsulfanyl)phenyl - Para-SMe; methoxybenzyl enhances solubility
Compound 3-(2-Fluoro-4-methoxyphenyl) 3,4,5-Trifluorophenyl 407.3 Trifluorophenyl; increased metabolic stability
N-(4-Methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1-yl}acetamide 3-[4-(Methylsulfanyl)phenyl] 4-Methoxyphenyl 381.4 Para-SMe and OMe groups; distinct electronic effects
Key Observations:

Substituent Position : The target compound’s meta -positioned SMe group (vs. para in 8c and compound ) may alter steric interactions in receptor binding.

Fluorine Effects : The 4-fluorophenyl group in the target contrasts with the 2-fluoro-4-methoxyphenyl group in ’s compound, which introduces additional methoxy bulk and fluorine placement .

Pharmacological and Physicochemical Implications

While pharmacological data are absent in the provided evidence, structural features suggest the following trends:

  • Lipophilicity : The SMe group in the target compound enhances membrane permeability compared to methoxy or hydroxyl analogs .
  • Metabolic Stability : Fluorine atoms (e.g., in the target and compound) resist oxidative degradation, prolonging half-life .
  • Receptor Binding : The antipyrine moiety in 6c may target cyclooxygenase (COX), whereas the target’s acetamide group could favor kinase or protease interactions.

Biological Activity

2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, highlighting its significance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyridazinone Core : Achieved through cyclization of hydrazine derivatives with diketones.
  • Introduction of the Fluorophenyl Group : Often done via Suzuki-Miyaura coupling with a boronic acid derivative.
  • Attachment of the Methylsulfanyl Phenyl Acetamide Moiety : Accomplished through nucleophilic substitution reactions.

These steps ensure high yield and purity suitable for biological testing.

The biological activity of 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The structural components, including the fluorophenyl group and pyridazinone core, play crucial roles in binding affinity and selectivity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism
HepG21.30Induction of apoptosis and cell cycle arrest in G2/M phase
MDA-MB-2315.00Inhibition of tumor growth
A27802.80Apoptosis promotion

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, which showed increased apoptotic rates in treated cells compared to controls.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression. It demonstrated selectivity for class I HDACs, particularly HDAC3, with an IC50 value indicating potent inhibition.

Study 1: Antiproliferative Effects

A study conducted on HepG2 cells revealed that treatment with the compound led to a significant increase in apoptosis rates from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). This suggests a strong correlation between dosage and antitumor efficacy.

Study 2: Cell Cycle Analysis

Further analysis showed that the compound caused a notable accumulation of cells in the G2/M phase, indicating that it disrupts normal cell cycle progression. This effect was quantified by observing an increase from 18.84% to 59.36% of cells in the G2/M phase as the concentration increased from 0.125 µM to 0.5 µM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.